![molecular formula C11H10N4S B12565225 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- CAS No. 174709-19-4](/img/structure/B12565225.png)
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- makes it a subject of interest in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ethyl glyoxalate can lead to the formation of imidazoquinazoline structures through an imino-Diels-Alder reaction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,5-a]quinoxalines: Studied for their anticonvulsant and anti-inflammatory properties.
Uniqueness
1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its methylthio group, in particular, can enhance its interaction with certain molecular targets, making it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
174709-19-4 |
|---|---|
Fórmula molecular |
C11H10N4S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
1-methyl-8-methylsulfanylimidazo[4,5-g]quinazoline |
InChI |
InChI=1S/C11H10N4S/c1-15-6-14-9-4-8-7(3-10(9)15)11(16-2)13-5-12-8/h3-6H,1-2H3 |
Clave InChI |
CHBFPAQMPWSBDQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=C3C(=C2)N=CN=C3SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
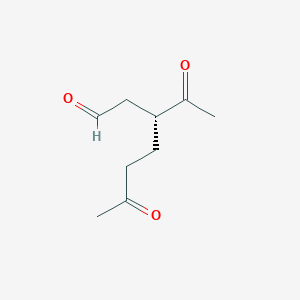
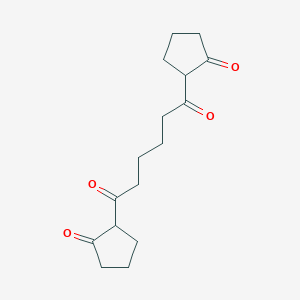
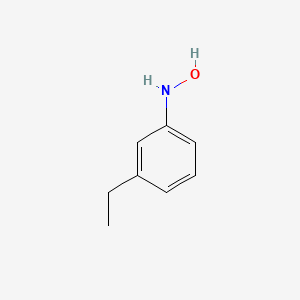
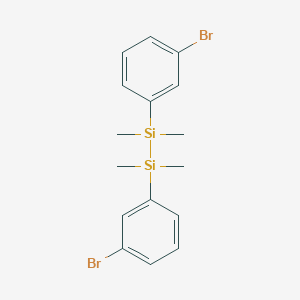

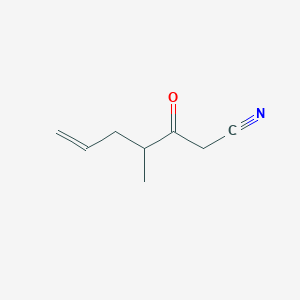
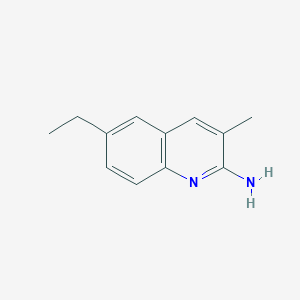
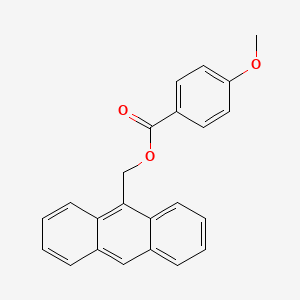
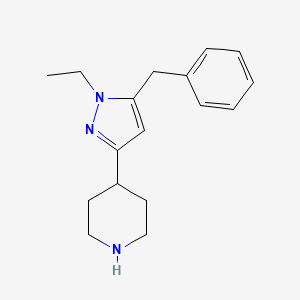

![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
